![molecular formula C25H22N4O3 B2383081 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1021130-85-7](/img/structure/B2383081.png)
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the muscarinic M1 receptor, which is involved in learning and memory processes in the brain.
Scientific Research Applications
Antimicrobial Activity
A novel series of thiazolidinone derivatives, structurally related to the compound of interest, demonstrated antimicrobial activity against a range of bacteria (S.aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneri) and fungi (A. niger, C. albicans, A. fumigatus, and A. clavatus), highlighting the potential of such compounds in treating infectious diseases (Patel, Kumari, & Patel, 2012).
Anti-inflammatory and Analgesic Properties
Research on piperazinylthienylpyridazine derivatives, which share a structural motif with the compound , revealed promising anti-inflammatory and analgesic properties, suggesting potential applications in pain and inflammation management (Refaat, Khalil, & Kadry, 2007).
Antitumor Activity
Compounds with a similar structure, incorporating chromen-2-one and piperazine moieties, have been synthesized and evaluated for their antitumor activity. For example, certain derivatives have shown efficacy against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), offering insights into the development of new anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antidiabetic Potential
A study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, revealing significant insulinotropic activities and offering a new direction for diabetes treatment research (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antibacterial and Antioxidant Properties
The synthesis of novel 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives and their evaluation for antibacterial and antioxidant activities highlight the potential of such compounds in addressing bacterial infections and oxidative stress-related conditions (Al-ayed, 2011).
Mechanism of Action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been known to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 43752, which might influence its pharmacokinetic properties.
Result of Action
Pyridazinone derivatives have been known to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
3-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-19-4-2-3-5-22(19)32-25(20)31/h2-11,16H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOPRDEOLONPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.